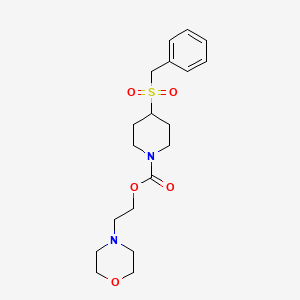

2-Morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of MBPC includes a morpholinoethyl group and a benzylsulfonyl group attached to a piperidine ring. The piperidine ring is a common structure in many pharmaceutical compounds .Chemical Reactions Analysis

Piperidines, including MBPC, can undergo a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can involve processes such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique

Synthesis and Stability Enhancement in Ionic Gold(I) Complexes

The incorporation of morpholine and piperidine ligands, including 2-morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate derivatives, into the synthesis of stable ionic gold(I) complexes has been documented. This process significantly enhances the stability and solubility of these complexes compared to their chloro analogues, highlighting their potential in the development of new materials with unique properties (Ahrens et al., 2000).

Advancements in Aliphatic Amides Synthesis

Research into the synthesis of morpholides and piperidides, including compounds similar to 2-morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate, has led to high-yield production methods. By reacting O-arylsulfonates with aliphatic bases like morpholine or piperidine, these compounds are synthesized efficiently, demonstrating the versatility of these molecules in organic synthesis (Станкявичюс et al., 2007).

Ionic Liquid Crystals Development

The design of ionic liquid crystals using morpholinium cations shows the potential for creating materials with rich mesomorphic behavior. By pairing these cations with various anions, researchers have developed compounds demonstrating high-ordered smectic, hexagonal columnar phases, and more. This work underscores the importance of 2-morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate derivatives in the development of new liquid crystalline materials (Lava et al., 2009).

Novel Annulation Methods for Heterocyclic Compounds

Innovative approaches to the synthesis of heterocyclic compounds, including morpholines and benzoxazepines, have been developed using bromoethylsulfonium salt. This method showcases the utility of morpholine and related structures in generating complex molecules, indicating the relevance of 2-morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate in synthetic chemistry (Yar et al., 2009).

Exploration of Hydrogen Bonding in Proton-Transfer Compounds

The study of hydrogen bonding in proton-transfer compounds involving morpholine and similar nitrogen bases enhances our understanding of molecular interactions. These insights are crucial for the development of new materials and pharmaceuticals, highlighting the broad applicability of 2-morpholinoethyl 4-(benzylsulfonyl)piperidine-1-carboxylate derivatives in scientific research (Smith et al., 2011).

Propriétés

IUPAC Name |

2-morpholin-4-ylethyl 4-benzylsulfonylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5S/c22-19(26-15-12-20-10-13-25-14-11-20)21-8-6-18(7-9-21)27(23,24)16-17-4-2-1-3-5-17/h1-5,18H,6-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIFFTBIPZOHLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)OCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B2964844.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2964846.png)

![4-[(5-methoxy-1H-indol-3-yl)methylene]-2-methyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B2964847.png)

![2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2964849.png)

![3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenylmethoxyphenyl)pyridin-4-one](/img/structure/B2964850.png)

![Tert-butyl {1-[2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl}carbamate](/img/structure/B2964864.png)